molecular formula C10H21NO3 B1375216 tert-butyl N-(1-methoxybutan-2-yl)carbamate CAS No. 1468788-42-2

tert-butyl N-(1-methoxybutan-2-yl)carbamate

Cat. No.: B1375216
CAS No.: 1468788-42-2
M. Wt: 203.28 g/mol
InChI Key: DZQBOXFQDSCNRZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-methoxybutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety on a 1-methoxybutan-2-yl backbone. This compound is structurally characterized by a linear aliphatic chain with a methoxy substituent at the 1-position and a carbamate group at the 2-position. Such derivatives are widely employed in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective group for amines due to its stability under basic conditions and ease of removal under acidic conditions .

For example, tert-butyl N-(3-aminophenyl)carbamate (CAS 68621-88-5) is a key intermediate in synthesizing NSAIDs like rofecoxib, highlighting the pharmaceutical relevance of Boc-protected amines .

Properties

IUPAC Name

tert-butyl N-(1-methoxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBOXFQDSCNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a carbamate derivative, which can inhibit enzymes by carbamoylation of active site residues . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(1-methoxybutan-2-yl)carbamate with structurally related carbamates, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Applications/Properties CAS Number Source
This compound 1-Methoxybutan-2-yl ~217.3 (calculated) Amine protection in synthesis Not explicitly listed Inferred
tert-Butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate Bicyclo[4.1.0]heptane (norbornane analog) 212.3 Rigid scaffold for drug design 880545-32-4 PharmaBlock
tert-Butyl N-(3-aminophenyl)carbamate 3-Aminophenyl 208.3 NSAID intermediate (rofecoxib) 68621-88-5 Ningbo Inno
tert-Butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate Fluorinated piperidine 217.3 Bioactive molecule synthesis 1052713-47-9 PharmaBlock
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclo[2.2.1]heptane 212.3 Conformational restriction in ligands 1932203-04-7 PharmaBlock

Key Observations

Backbone Flexibility vs. Rigidity: The 1-methoxybutan-2-yl backbone provides a flexible aliphatic chain, enhancing solubility in organic solvents compared to rigid bicyclic analogs like tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate . Bicyclic derivatives (e.g., norbornane or piperidine-based) impose conformational constraints, making them valuable in designing enzyme inhibitors or receptor ligands .

Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) may increase steric hindrance but improve oxidative stability compared to electron-withdrawing groups (e.g., fluorine in tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate) . Aromatic amines (e.g., tert-butyl N-(3-aminophenyl)carbamate) enable conjugation with π-systems, critical for drug-receptor interactions .

Synthetic Utility :

  • The Boc group in all compounds is cleavable under acidic conditions (e.g., TFA or HCl), but the methoxy group in the target compound may necessitate orthogonal deprotection strategies to avoid side reactions .

Biological Activity

Tert-butyl N-(1-methoxybutan-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group, which is further linked to a methoxybutan-2-yl moiety. This structure contributes to its lipophilicity and potential for membrane permeability.

Pharmacological Profile

Research has indicated that this compound exhibits several biological activities:

The mechanism by which carbamates exert their biological effects often involves interference with cellular signaling pathways. For instance, compounds like methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates have shown to inhibit mitosis in cancer cells effectively. It is hypothesized that this compound may similarly disrupt cell cycle progression or induce apoptosis in malignant cells.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. Although specific pharmacokinetic data for this compound is scarce, related compounds have been evaluated:

Compound NameHalf-Life (h)Clearance (mL/min/kg)Brain/Plasma Ratio
RTI-13951–330.73520.4
Compound 1Not specifiedNot specifiedNot specified

These parameters indicate that modifications in structure can significantly affect the pharmacokinetic profile, which is critical for drug development.

Case Studies

Several case studies have explored the biological activity of related carbamates:

Case Study 1: Anticancer Efficacy

A study evaluating methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate demonstrated significant cytotoxicity against various cancer cell lines. The study reported LC50 values as low as 18.9 nM in sensitive cell lines, suggesting that structural modifications can enhance potency against resistant cancer types .

Case Study 2: Metabolic Stability

Research into the metabolic pathways of similar compounds revealed that oxidative metabolism plays a crucial role in their pharmacokinetics. For instance, modifications at metabolically labile sites improved stability without compromising efficacy . This insight can guide future studies on this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(1-methoxybutan-2-yl)carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine (e.g., 1-methoxybutan-2-amine) under basic conditions. Anhydrous solvents (e.g., dichloromethane) and bases like triethylamine are critical to prevent hydrolysis of the carbamate group . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and maintaining temperatures between 0–25°C to minimize side reactions. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are employed to characterize tert-butyl N-(1-methoxybutan-2-yl)carbamate, and what key spectral features indicate successful synthesis?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 1.4 ppm (9H, t-Bu), δ 3.3–3.5 ppm (methoxy group), and δ 4.8–5.0 ppm (N–H carbamate) confirm the structure .
  • ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~80 ppm (t-Bu) are diagnostic .
  • FT-IR : Stretching bands at ~3350 cm⁻¹ (N–H) and ~1700 cm⁻¹ (C=O) validate functional groups .

Q. How should researchers handle and store tert-butyl N-(1-methoxybutan-2-yl)carbamate to ensure stability during experiments?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) in sealed containers. During handling, wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation/contact. Dispose of waste via approved protocols for carbamates .

Advanced Research Questions

Q. How do researchers resolve contradictions in reaction outcomes when varying substituents on similar carbamate derivatives?

  • Methodological Answer : Contradictions (e.g., inconsistent yields or regioselectivity) are addressed through:

  • Systematic Variation : Adjust electron-donating/withdrawing groups (e.g., methoxy vs. nitro substituents) to study electronic effects on reactivity .
  • Kinetic Profiling : Use HPLC or in situ IR to track intermediate formation and identify rate-limiting steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and explain steric/electronic influences on reaction pathways .

Q. What strategies are effective in controlling regioselectivity during the functionalization of tert-butyl carbamate derivatives?

  • Methodological Answer :

  • pH Control : Hydrolysis under acidic (pH 2–4) vs. basic (pH 10–12) conditions directs cleavage to amine or alcohol products .
  • Temperature Modulation : Lower temperatures (–10°C) favor kinetic control in nucleophilic substitutions, while higher temperatures (50°C) promote thermodynamic products .
  • Catalyst Design : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to enforce stereoselectivity in asymmetric syntheses .

Q. In kinetic studies of carbamate hydrolysis, how can researchers account for solvent effects and byproduct formation?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (MeOH/H₂O) solvents to assess solvolysis rates. Dielectric constant (ε) and hydrogen-bonding capacity influence transition-state stabilization .
  • Byproduct Mitigation : Add scavengers (e.g., 2,6-lutidine) to trap HCl generated during hydrolysis. Monitor byproducts via LC-MS and optimize quenching protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(1-methoxybutan-2-yl)carbamate
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tert-butyl N-(1-methoxybutan-2-yl)carbamate

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